6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex heterocyclic compound that features a unique combination of imidazole, thiazole, and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiazole with an aldehyde derivative followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, which are known for their antimicrobial properties.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have various biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and porphyrins, which are important in biological systems.
Uniqueness
6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3OS |
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Molecular Weight |
219.27 g/mol |
IUPAC Name |
6-(2,5-dihydropyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-7-8-9(12-3-1-2-4-12)11-10-13(8)5-6-15-10/h1-2,5-7H,3-4H2 |
InChI Key |
KRWPKDITFINQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=C(N3C=CSC3=N2)C=O |
Origin of Product |
United States |
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